molecular formula C13H14IN3O3S B033853 N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide CAS No. 100988-63-4

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide

Cat. No.: B033853
CAS No.: 100988-63-4
M. Wt: 419.24 g/mol
InChI Key: SZYIIYPUOUTNDY-WYUVZMMLSA-N
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Description

7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridinium group, a thiazole ring, and an azabicyclo octene framework. It has a molecular formula of C13H14IN3O3S and a molecular weight of 419.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid;iodide involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo octene derivatives, thiazole-containing molecules, and pyridinium-based compounds. Examples include:

Uniqueness

What sets 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide is a cephalosporin derivative with potential therapeutic applications. This compound is of interest due to its structural similarity to existing antibiotics, particularly those effective against a broad spectrum of bacterial infections. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N3O3SC_{13}H_{14}N_3O_3S with a molecular weight of approximately 291.326 g/mol. The compound features a pyridinium moiety, which may enhance its solubility and biological activity. Its structure includes defined stereocenters that contribute to its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it is effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These results suggest that the compound has potential as a broad-spectrum antibiotic, particularly in treating infections caused by resistant strains .

Case Studies

  • Study on Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of this compound against multi-drug resistant E. coli. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential utility in clinical settings where resistance is prevalent .
  • Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like amoxicillin. The combination therapy showed enhanced efficacy, reducing MIC values significantly, which could lead to lower dosages and reduced side effects in patients .

Safety and Toxicity

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological assessments are necessary to fully understand its safety in human applications.

Properties

CAS No.

100988-63-4

Molecular Formula

C13H14IN3O3S

Molecular Weight

419.24 g/mol

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide

InChI

InChI=1S/C13H13N3O3S.HI/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15;/h1-5,9,12H,6-7,14H2;1H/t9-,12-;/m1./s1

InChI Key

SZYIIYPUOUTNDY-WYUVZMMLSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Key on ui other cas no.

100988-63-4

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

1-[((7R)-7-AMINO-4-CARBOXY-3,4-DIDEHYDROCEPHAM-3-YL)METHYL]PYRIDINIUM IODIDE

Origin of Product

United States

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